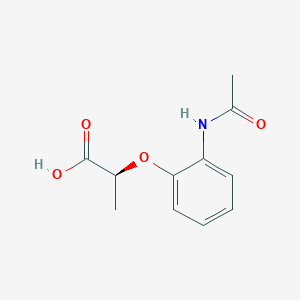
2H-Tetrazole-5-ethanol,2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Tetrazole-5-ethanol,2-methyl-: is an organic compound with the molecular formula C4H8N4O and a molecular weight of 128.133 g/mol . It is a nitrogen-rich heterocycle that contains a tetrazole ring, which is known for its stability and diverse applications in various fields, including material and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions:
Triethyl orthoformate and sodium azide: This method involves the reaction of triethyl orthoformate with sodium azide under controlled conditions to form tetrazole derivatives.
Alcohols and aldehydes: Tetrazole derivatives can also be synthesized by reacting alcohols and aldehydes with sodium azide.
Isocyanides: Another approach involves the use of isocyanides in the presence of suitable catalysts to form tetrazole derivatives.
Industrial Production Methods: Industrial production of tetrazole derivatives often involves the use of high-temperature and high-pressure conditions to ensure efficient synthesis. The use of eco-friendly solvents and catalysts is also common to minimize environmental impact .
化学反応の分析
Types of Reactions:
Oxidation: Tetrazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert tetrazole derivatives into their reduced forms.
Substitution: Tetrazole derivatives can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized tetrazole derivatives, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
Chemistry: : Tetrazole derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : In biological research, tetrazole derivatives are used as bioisosteres of carboxylic acids, which allows them to mimic the biological activity of carboxylic acids .
Medicine: : Tetrazole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties .
Industry: : In the industrial sector, tetrazole derivatives are used in the production of high-energy materials, such as explosives and propellants .
作用機序
The mechanism of action of tetrazole derivatives involves their ability to act as bioisosteres of carboxylic acids. This allows them to interact with biological targets in a similar manner to carboxylic acids, leading to various biological effects . The planar structure of tetrazole derivatives favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
類似化合物との比較
Comparison: 2H-Tetrazole-5-ethanol,2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a unique combination of stability and reactivity, making it suitable for a wide range of applications in various fields .
特性
CAS番号 |
15284-36-3 |
|---|---|
分子式 |
C4H8N4O |
分子量 |
128.13 g/mol |
IUPAC名 |
2-(2-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c1-8-6-4(2-3-9)5-7-8/h9H,2-3H2,1H3 |
InChIキー |
GSARPQJKBOMWHQ-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(N=N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


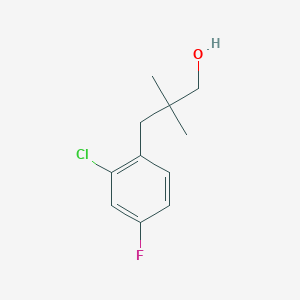
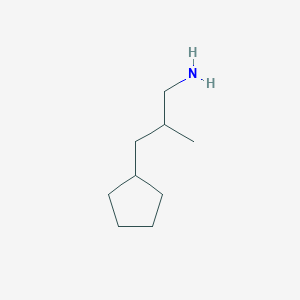
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)




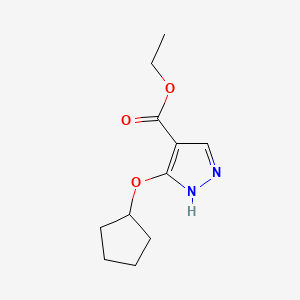
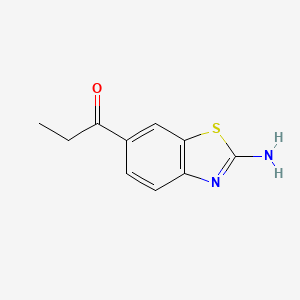
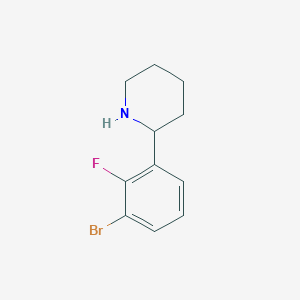
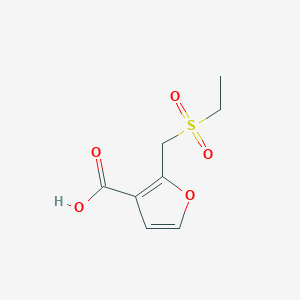

![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
